molecular formula C18H21F2N3O3 B2557032 N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide CAS No. 2034232-30-7

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide

Katalognummer B2557032
CAS-Nummer: 2034232-30-7
Molekulargewicht: 365.381
InChI-Schlüssel: CBACNHZUIXIDOG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C18H21F2N3O3 and its molecular weight is 365.381. The purity is usually 95%.
The exact mass of the compound N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Computational and Pharmacological Evaluation

  • Docking and Inhibitory Effects : Compounds including 1,3,4-oxadiazole derivatives have shown binding and moderate inhibitory effects in various assays. They possess good affinity for COX-2 and 5-LOX, correlated with analgesic and anti-inflammatory effects. One compound exhibited notable antioxidant potential with an EC50 value of 100 μg/mL. Another was potent in toxicity assessment and tumour inhibition with LC50 values of 2.47 and 5.51 μg/mL, respectively (Faheem, 2018).

Design and Synthesis for Chemotherapeutic Applications

  • Antimicrobial and Antiproliferative Activity : A series of hydrazide and oxadiazole derivatives, using 3-methoxyphenol, exhibited significant in vitro antimicrobial activity against various bacteria and fungi. Some derivatives displayed the highest inhibitory activity against human tumor cell lines A549 and MCF-7, indicating potential as chemotherapeutic agents (Kaya et al., 2017).

Biological Assessment and Molecular Docking Studies

  • Antibacterial and Enzyme Inhibition Potential : 1,3,4-Oxadiazole derivatives synthesized using various techniques were screened for their antibacterial and enzyme inhibition potential. The study also included BSA binding analysis to infer interaction with serum albumin. These compounds showed modest antibacterial potential and considerable activity against specific bacterial strains and enzymes (Virk et al., 2023).

Pharmacological Evaluation as CRMP 1 Inhibitors

  • In vitro Biological Evaluation : Novel 1,3,4-Oxadiazole derivatives were investigated as Collapsin response mediator protein 1 (CRMP 1) inhibitors for small lung cancer. The compounds exhibited considerable inhibition of cell growth, with some being equipotent to the standard Bevacizumab (Panchal et al., 2020).

Synthesis and Antimicrobial Evaluation

  • Activity against Various Microbes : A new series of oxadiazole compounds were synthesized and screened for antimicrobial and hemolytic activity. Most compounds were active against selected microbial species, with some showing high potency (Gul et al., 2017).

Eigenschaften

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21F2N3O3/c1-25-14-5-3-2-4-13(14)10-15(24)21-11-16-22-17(23-26-16)12-6-8-18(19,20)9-7-12/h2-5,12H,6-11H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBACNHZUIXIDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)NCC2=NC(=NO2)C3CCC(CC3)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(2-methoxyphenyl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.